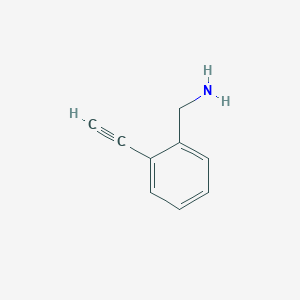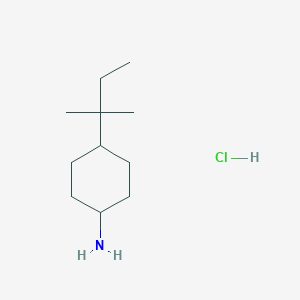
4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride
Vue d'ensemble
Description
4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride is a chemical compound with the CAS Number: 208941-83-7 . It is also known by the IUPAC Name 4-tert-pentylcyclohexanamine . This compound is used in various scientific studies, including pharmaceutical research and organic synthesis.
Molecular Structure Analysis
The molecular formula of 4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride is C11H24ClN . The InChI code is 1S/C11H23N/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10H,4-8,12H2,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride is 169.31 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride has been utilized in various chemical syntheses and studies exploring its properties and potential applications. For instance, research into the synthesis of related compounds reveals their potential in creating new chemical entities with specific functions, such as improved solubility or biological activity. The thermodynamic properties of cyclohexanamines, including vapor pressures and molar enthalpies of vaporization, have been measured to provide essential data for practical thermochemical calculations, indicating the significance of structural variations on the physical properties of these compounds (Verevkin & Emel̀yanenko, 2015).
Biological Applications and Research
In the field of biology and medicine, derivatives of cyclohexanamine, including those structurally similar to 4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride, have been investigated for various activities. For example, compounds have been explored for their herbicidal and fungicidal activities, showing promising results in preliminary biological tests (L. Tian et al., 2009). Another study introduced 4,4′-methylenebis-cyclohexanamine as a potential high-performance water-based drilling fluid additive for inhibiting shale hydration and dispersion, demonstrating the versatility of cyclohexanamine derivatives in industrial applications (H. Zhong et al., 2016).
Pharmaceutical Research
Research into the pharmaceutical applications of cyclohexanamine derivatives has led to the discovery of compounds with significant biological activities. For instance, studies have found cyclohexanamine-based compounds effective against Mycobacterium tuberculosis, including drug-resistant strains, highlighting their potential as new therapeutic agents (S. Das et al., 2010). These findings underscore the importance of cyclohexanamine derivatives in developing new medications for treating infectious diseases.
Propriétés
IUPAC Name |
4-(2-methylbutan-2-yl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-4-11(2,3)9-5-7-10(12)8-6-9;/h9-10H,4-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJFNOZGVDZKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dimethylpropyl)cyclohexanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



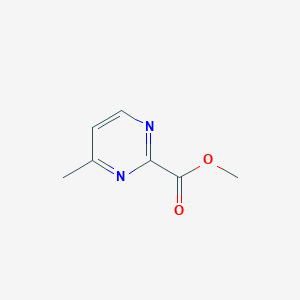
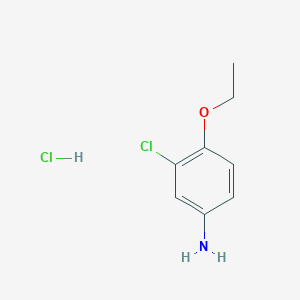
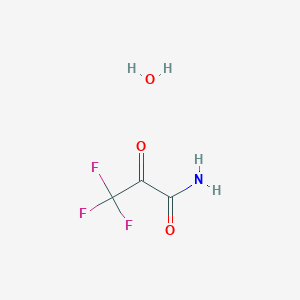
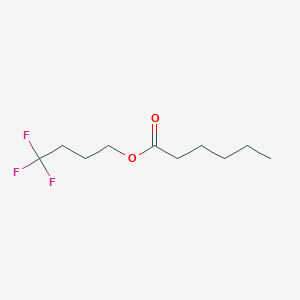
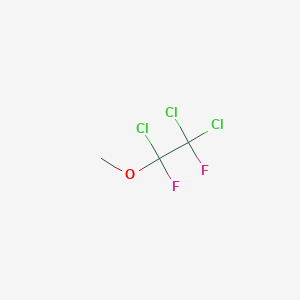
![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)
![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)
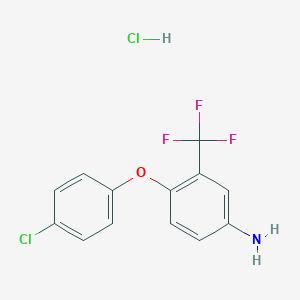
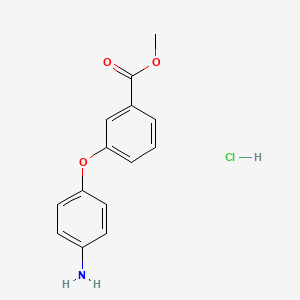
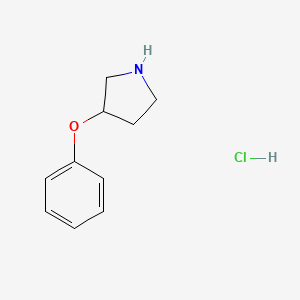
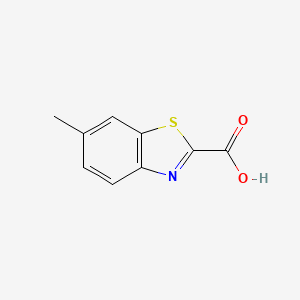
![Naphtho[1,2-D]thiazole-2-carbonitrile](/img/structure/B1419507.png)
![2-chloro-1,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419508.png)
